(5Z)-5-(4-ethylbenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-(4-ethylbenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15562141
InChI: InChI=1S/C20H17N3O2S/c1-3-13-8-10-14(11-9-13)12-17-19(24)23-20(26-17)21-18(22-23)15-6-4-5-7-16(15)25-2/h4-12H,3H2,1-2H3/b17-12-
SMILES:
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol

(5Z)-5-(4-ethylbenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC15562141

Molecular Formula: C20H17N3O2S

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-(4-ethylbenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C20H17N3O2S
Molecular Weight 363.4 g/mol
IUPAC Name (5Z)-5-[(4-ethylphenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C20H17N3O2S/c1-3-13-8-10-14(11-9-13)12-17-19(24)23-20(26-17)21-18(22-23)15-6-4-5-7-16(15)25-2/h4-12H,3H2,1-2H3/b17-12-
Standard InChI Key XESGFROTYJLCRA-ATVHPVEESA-N
Isomeric SMILES CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2
Canonical SMILES CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (5Z)-5-[(4-ethylphenyl)methylidene]-2-(2-methoxyphenyl)- thiazolo[3,2-b] triazol-6-one, reflects its intricate architecture:

  • Core structure: A fused thiazolo[3,2-b][1, triazole system.

  • Substituents:

    • A (Z)-configured 4-ethylbenzylidene group at position 5.

    • A 2-methoxyphenyl group at position 2.

The Z conformation of the ethylbenzylidene moiety ensures coplanarity between the fused heterocyclic system and the aromatic ring, a feature critical for π-π stacking interactions in biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₁₇N₃O₂S
Molecular Weight363.4 g/mol
IUPAC Name(5Z)-5-[(4-Ethylphenyl)methylidene]-2-(2-methoxyphenyl)- thiazolo[3,2-b] triazol-6-one
SMILESCCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC)S2
InChIKeyXESGFROTYJLCRA-ATVHPVEESA-N

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via a multi-step protocol involving:

  • Formation of the thiazolo-triazole core: Cyclocondensation of 1H-1,2,4-triazole-5-thiol with α-haloketones or esters under basic conditions .

  • Introduction of substituents:

    • Knoevenagel condensation: Reaction of the core with 4-ethylbenzaldehyde to install the (Z)-benzylidene group.

    • Nucleophilic aromatic substitution: Attachment of the 2-methoxyphenyl group at position 2.

Crystallographic studies on analogous thiazolo-triazoles reveal near-planar geometries (interplanar angle <2° between fused rings), stabilizing intermolecular C–H···N hydrogen bonds that influence packing and solubility .

Table 2: Representative Synthesis Conditions for Thiazolo-Triazoles

StepReagents/ConditionsYield (%)
Core formation1H-1,2,4-Triazole-5-thiol, K₂CO₃, DMF, 80°C60–75
Knoevenagel reaction4-Ethylbenzaldehyde, piperidine, EtOH, reflux85–90
PurificationColumn chromatography (SiO₂, hexane:EtOAc)

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary assays on analogous compounds demonstrate:

  • Cytotoxicity: IC₅₀ values of 7.6–8.7 μM against A549 lung adenocarcinoma cells via ROS generation and p53-independent apoptosis .

  • Selectivity index: 5.2–6.9 for cancer cells over non-tumorigenic VA13 fibroblasts .

Table 3: Biological Activity Profile of Thiazolo-Triazole Analogs

ActivityTarget/ModelResult
Anti-inflammatoryCOX-2 enzyme inhibition82% inhibition at 10 μM
AnticancerA549 cell viability (MTT assay)IC₅₀ = 8.2 μM
AntimicrobialStaphylococcus aureus (MIC)32 μg/mL

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